Oaxacacin
Description
Oaxacacin is a prenylated chalcone first isolated from the roots of Tephrosia woodii by Dominguez et al. in 1983 . Initial structural characterization identified it as a chalcone derivative with a molecular formula of C₂₁H₂₀O₄ and a characteristic α,β-unsaturated ketone system . However, subsequent studies by Gómez-Gari et al. revealed inconsistencies in its reported spectral data, leading to a structural revision. Through advanced spectroscopic analysis (¹H-NMR, ¹³C-NMR) and X-ray crystallography, this compound was confirmed to share structural homology with obovatachalcone, differing only in the position of prenyl substituents and stereochemical configuration . Its revised structure features a 7,8-dihydrochromene core with a prenyl group at C-6 and a hydroxyl group at C-4' .
Properties
Molecular Formula |
C21H20O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-21(2)12-11-15-18(25-21)13-17(23)19(20(15)24-3)16(22)10-9-14-7-5-4-6-8-14/h4-13,23H,1-3H3/b10-9+ |
InChI Key |
MUPBTLMABJJBPD-MDZDMXLPSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)/C=C/C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)C=CC3=CC=CC=C3)O)C |
Synonyms |
oaxacacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oaxacacin belongs to the chalcone class of flavonoids, which are biosynthetic precursors to flavanones and isoflavonoids. Below is a detailed comparison with structurally and functionally related compounds:
Obovatachalcone
- Structural Similarities : Both this compound and obovatachalcone (C₂₁H₂₀O₄) share identical molecular formulas and a chalcone backbone .
- Key Differences :
- Prenylation : this compound has a prenyl group at C-6, whereas obovatachalcone features prenylation at C-8 .
- Stereochemistry : this compound exhibits a trans configuration in its α,β-unsaturated ketone system, while obovatachalcone adopts a cis conformation .
- Biological Source : Obovatachalcone is primarily isolated from Tephrosia obovata, whereas this compound is specific to T. woodii and T. carrollii .
Epoxyobovatachalcone
- Structural Relationship : Epoxyobovatachalcone (C₂₁H₂₀O₅) is an oxidized derivative of obovatachalcone, featuring a 7',8'-epoxide group .
- Spectral Distinction : Its ¹H-NMR spectrum shows downfield shifts for H-7' (δ 4.8 ppm) and H-8' (δ 3.78 ppm) compared to this compound .
Mixtecacin
- Structural Contrast: Mixtecacin, isolated from Tephrosia woodii, is a prenylated flavanone (C₂₁H₂₀O₄) and a cyclized derivative of this compound .
- Key Feature: The absence of the α,β-unsaturated ketone in mixtecacin results in a flavanone skeleton, altering its UV absorption profile (λmax ~280 nm for flavanones vs. ~340 nm for chalcones) .
Data Tables
Table 1: Structural and Spectral Comparison of this compound and Analogues
Table 2: Crystallographic Data for this compound and Obovatachalcone
| Parameter | This compound | Obovatachalcone |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell (Å) | a=9.826, b=16.272, c=11.768 | a=9.812, b=16.251, c=11.752 |
| Z (Molecules/Unit) | 4 | 4 |
| R-Factor (%) | 6.55 | 7.02 |
Research Implications
The structural revision of this compound underscores the importance of advanced spectroscopic techniques in resolving ambiguities in natural product chemistry . Its comparison with obovatachalcone and epoxyobovatachalcone highlights how minor stereochemical and functional group variations influence bioactivity and physicochemical properties.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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